![molecular formula C11H9ClN2O2 B2643326 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide CAS No. 1260621-85-9](/img/structure/B2643326.png)
2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide
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Description
2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide is a compound that contains an oxazole ring. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .Chemical Reactions Analysis
Oxazole undergoes various reactions such as donor–acceptor , intramolecular nucleophilic substitution , photochemical reaction , arylation , cycloaddition , oxidation , transformation , dimerization , etc .Scientific Research Applications
Preparation of Amide Podands
2-Chloro-N-phenylacetamide may be used in the preparation of N, N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand .
Synthesis of Schiff Base Ligands
This compound may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
Antimicrobial Activity
Thiazoles, which are similar to the structure of 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide, have been found to exhibit antimicrobial activity . For instance, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .
Antioxidant Activity
A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .
Antiviral Activity
Indole derivatives, which share a similar structure with 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide could potentially have similar properties.
properties
IUPAC Name |
2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-6-10(15)14-11-9(7-13-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCTDRHCGNCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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